molecular formula C4H6N2O2 B107378 Piperazine-2,6-dione CAS No. 4774-22-5

Piperazine-2,6-dione

Cat. No.: B107378
CAS No.: 4774-22-5
M. Wt: 114.1 g/mol
InChI Key: CYJAWBVQRMVFEO-UHFFFAOYSA-N
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Description

Piperazine-2,6-dione is an organic compound with the molecular formula C4H6N2O2. It is a derivative of piperazine, characterized by the presence of two ketone groups at the 2 and 6 positions of the piperazine ring. This compound is known for its white crystalline appearance and is soluble in water and some organic solvents. This compound is utilized as an intermediate in organic synthesis and has various applications in medicinal chemistry and industrial processes .

Mechanism of Action

Target of Action

Piperazine-2,6-dione is a key component in the synthesis of dexrazoxane , a drug used to prevent anthracycline-induced cardiotoxicity . Dexrazoxane has two main targets: iron ions and the enzyme topoisomerase II . The iron ions are involved in the generation of oxidative stress, while topoisomerase II regulates the topology of DNA .

Mode of Action

This compound, as part of dexrazoxane, interacts with its targets in two main ways. First, it chelates iron ions, preventing them from participating in reactions that generate oxidative stress . Second, it interacts with topoisomerase II, an enzyme that manages DNA tangles and supercoils . This interaction is thought to disrupt the enzyme’s normal function, thereby protecting cells from damage .

Biochemical Pathways

The biochemical pathways affected by this compound, through dexrazoxane, are those involved in oxidative stress and DNA topology regulation . By chelating iron ions, dexrazoxane prevents the Fenton reaction, which generates harmful reactive oxygen species . By interacting with topoisomerase II, it disrupts the normal functioning of this enzyme, which could otherwise lead to DNA damage .

Pharmacokinetics

Dexrazoxane is known to have good bioavailability and is metabolized in the liver

Result of Action

The primary result of this compound’s action, through dexrazoxane, is the prevention of anthracycline-induced cardiotoxicity . This is achieved by reducing oxidative stress and preventing DNA damage . As a result, dexrazoxane can protect the heart from the chronic type of cardiotoxicity that can occur with anthracycline treatment .

Action Environment

The action of this compound, as part of dexrazoxane, can be influenced by various environmental factors. For example, the presence of iron ions is necessary for its antioxidant action . Additionally, the activity of topoisomerase II, which can be affected by various cellular and environmental factors, is crucial for its DNA-protective action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperazine-2,6-dione can be synthesized through several methods. One common approach involves the condensation of iminodiacetic acid with various amines under microwave irradiation. This method yields this compound derivatives in high yields . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of iminodiacetic acid with amines, followed by purification through crystallization. The use of microwave irradiation in these reactions enhances the efficiency and yield of the product .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c7-3-1-5-2-4(8)6-3/h5H,1-2H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJAWBVQRMVFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90320623
Record name piperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4774-22-5
Record name 4774-22-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name piperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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